molecular formula C20H21N7O2 B2757228 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2194901-11-4

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2757228
CAS No.: 2194901-11-4
M. Wt: 391.435
InChI Key: UXZVNRKUAAPODJ-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic compound with a unique chemical structure. It combines a pyrido[2,3-d]pyrimidine core with a morpholine ring and a triazole moiety. This compound exhibits diverse biological activities, making it a significant subject of interest in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions such as temperature, solvent, catalyst concentration, and reaction time. Use of continuous flow reactors can also improve the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    The compound can undergo oxidation reactions at specific sites, resulting in the formation of various oxidized derivatives.

  • Reduction

    Reductive transformations can modify the triazole moiety or other reducible functional groups.

  • Substitution

    Nucleophilic or electrophilic substitution reactions can introduce different substituents, enhancing the compound's properties.

Common Reagents and Conditions

  • Oxidation

    Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction

    Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution

    Conditions involving halogenating agents, or nucleophiles like amines or alcohols.

Major Products Formed

The major products vary based on the reaction type and conditions used. Oxidation might yield hydroxylated derivatives, while substitution could introduce functional groups altering the compound's activity profile.

Scientific Research Applications

Chemistry and Biology In chemistry, the compound is studied for its potential to form coordination complexes with metals. In biology, it shows promise in binding to specific enzymes or receptors, influencing biochemical pathways.

Medicine

Research indicates potential as an anticancer agent, owing to its ability to inhibit certain kinases involved in cancer cell proliferation.

Industry

In industrial applications, its unique structure lends itself to the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may inhibit kinase activity by binding to the ATP-binding site, or modulate receptor function by fitting into active sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

  • (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8-yl)(2-phenyl-2H-1,2,3-triazol-5-yl)methanone

Uniqueness

Compared to these similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a specific arrangement of the triazole moiety which might enhance its binding affinity and specificity toward certain biological targets.

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c28-19(17-14-22-27(24-17)16-6-2-1-3-7-16)26-8-4-5-15-13-21-20(23-18(15)26)25-9-11-29-12-10-25/h1-3,6-7,13-14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZVNRKUAAPODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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